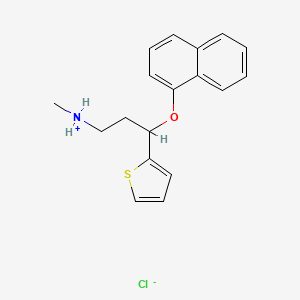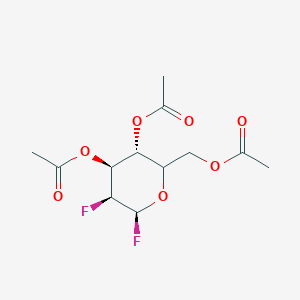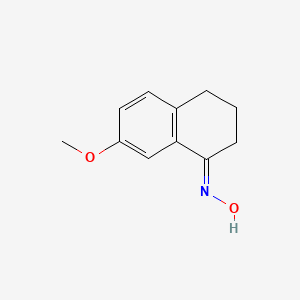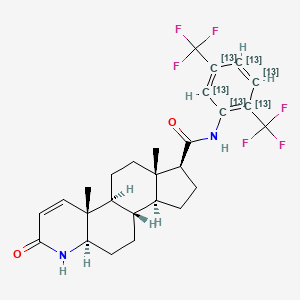
Dutasteride-13C6
Descripción general
Descripción
Dutasterida-13C6 es una forma marcada de dutasterida, un compuesto sintético de 4-azasteroides. Se utiliza principalmente como un estándar interno para la cuantificación de dutasterida en diversas aplicaciones analíticas. La dutasterida en sí es un inhibidor dual de la enzima 5α-reductasa, que es responsable de convertir la testosterona en dihidrotestosterona (DHT), una hormona involucrada en el desarrollo y el agrandamiento de la glándula prostática .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Dutasterida-13C6 implica la incorporación de isótopos de carbono-13 en la estructura molecular de la dutasterida. Esto se logra típicamente a través de la síntesis orgánica de múltiples pasos, donde los átomos de carbono específicos en las moléculas precursoras se reemplazan con átomos marcados con carbono-13. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y temperatura y presión controladas para garantizar la incorporación exitosa de los isótopos .
Métodos de Producción Industrial: La producción industrial de Dutasterida-13C6 sigue rutas sintéticas similares, pero a una escala mayor. El proceso involucra el uso de materiales de partida de alta pureza y técnicas analíticas avanzadas para monitorear la incorporación de isótopos de carbono-13. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar su alta pureza y enriquecimiento isotópico .
Análisis De Reacciones Químicas
Tipos de Reacciones: Dutasterida-13C6 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos con otro.
Reactivos y Condiciones Comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Dutasterida-13C6 se utiliza ampliamente en la investigación científica para diversas aplicaciones, que incluyen:
Química: Como un estándar interno en química analítica para la cuantificación de dutasterida utilizando técnicas como la cromatografía de gases-espectrometría de masas (GC-MS) y la cromatografía líquida-espectrometría de masas (LC-MS).
Biología: En estudios que investigan el metabolismo y la farmacocinética de la dutasterida.
Medicina: En la investigación clínica para monitorear los niveles de dutasterida en muestras biológicas.
Industria: En el control de calidad y la validación de formulaciones farmacéuticas que contienen dutasterida
Mecanismo De Acción
Dutasterida-13C6, al igual que la dutasterida, ejerce sus efectos inhibiendo la enzima 5α-reductasa. Esta enzima existe en dos isoformas, tipo I y tipo II, ambas involucradas en la conversión de testosterona en dihidrotestosterona (DHT). Al inhibir estas enzimas, la dutasterida reduce los niveles de DHT, evitando así el desarrollo y el agrandamiento de la glándula prostática. La inhibición es potente, selectiva e irreversible, lo que lleva a una disminución significativa de los niveles circulantes de DHT .
Compuestos Similares:
Finasterida: Otro inhibidor de la 5α-reductasa, pero inhibe principalmente la isoforma tipo II.
Epristerida: Un inhibidor no esteroideo de la 5α-reductasa con un mecanismo de acción diferente.
Singularidad de Dutasterida-13C6: Dutasterida-13C6 es única debido a su doble inhibición de ambas isoformas tipo I y tipo II de la 5α-reductasa, lo que la hace más potente que la finasterida. Además, la incorporación de isótopos de carbono-13 permite una cuantificación y un análisis precisos en aplicaciones de investigación .
Comparación Con Compuestos Similares
Finasteride: Another 5α-reductase inhibitor, but it primarily inhibits type II isoform.
Epristeride: A non-steroidal 5α-reductase inhibitor with a different mechanism of action.
Uniqueness of Dutasteride-13C6: this compound is unique due to its dual inhibition of both type I and type II isoforms of 5α-reductase, making it more potent than finasteride. Additionally, the incorporation of carbon-13 isotopes allows for precise quantification and analysis in research applications .
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3+1,5+1,13+1,14+1,18+1,20+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-JADBXJRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)N[13C]4=[13C]([13CH]=[13CH][13C](=[13CH]4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



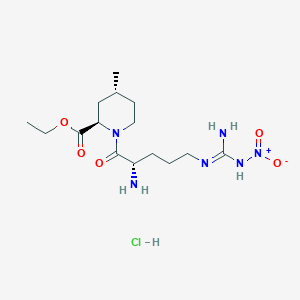
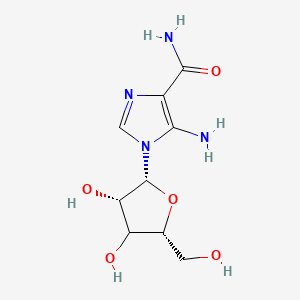

![9-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-3H-purin-6-one](/img/structure/B7826002.png)

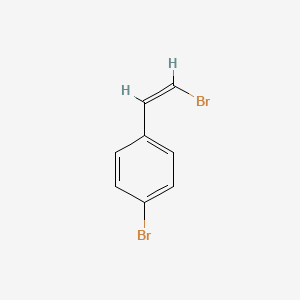
![5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B7826027.png)
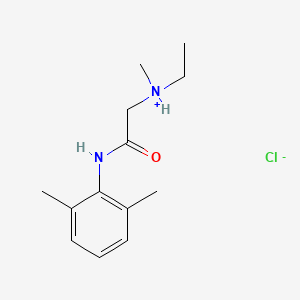
![(4R,5beta)-3-[[(3R)-5beta-(Aminosulfonylaminomethyl)pyrrolidin-3alpha-yl]thio]-4alpha-methyl-6beta-[(R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B7826035.png)
